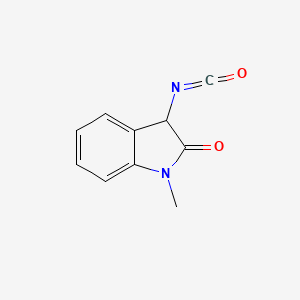

3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮

描述

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒应用

据报道,吲哚衍生物具有显著的抗病毒特性。与3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮类似的化合物已被合成并测试了它们对多种病毒的疗效。 例如,某些基于吲哚的化合物已显示出对甲型流感病毒和柯萨奇病毒B4的抑制活性 。这表明我们感兴趣的化合物经过深入的研究和测试后,有可能被开发成抗病毒剂。

抗炎和抗癌活性

已知吲哚核是具有抗炎和抗癌活性的合成药物分子的组成部分 。3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮的结构特征可以被利用来设计针对炎症和癌症进展中特定途径的药物。该领域的研究所得成果可能会导致新型治疗剂的开发。

抗菌特性

吲哚衍生物也以其抗菌特性而闻名。 3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮的结构复杂性可能有利于创造能够对抗细菌感染的新分子,为传统抗生素提供替代方案并帮助解决抗生素耐药性问题 。

抗糖尿病潜力

研究表明,吲哚衍生物可能具有抗糖尿病作用。通过与生物受体相互作用,这些化合物可以影响与糖尿病相关的代谢途径。 对3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮的进一步研究可以揭示其作为抗糖尿病药物的潜力 。

抗疟疾和抗结核作用

基于吲哚的化合物在治疗疟疾和结核病方面显示出希望。它们抑制病原体生长的能力使其成为药物开发的宝贵候选者。 3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮在这种情况下具体应用需要详细研究以确定其疗效 。

神经保护和认知增强作用

吲哚结构存在于许多影响中枢神经系统的化合物中。 3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮有可能作为神经保护剂或认知增强剂,可能通过调节神经递质系统或保护神经退行性过程 。

在合成有机化学中的作用

作为一种通用的构建模块,3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮可用于合成复杂的有机分子。 它的反应性,特别是异氰酸酯基团,使其适合各种化学转化,从而导致产生具有潜在药物化学应用的新型化合物 。

工业应用

除了医药应用之外,吲哚衍生物还具有工业用途。例如,它们可用于合成染料、农药,或作为生产其他材料的中间体。 3-异氰酸酯-1-甲基-1,3-二氢-2H-吲哚-2-酮的具体工业用途将取决于其化学性质以及它与其他物质的相互作用 。

作用机制

Indoles

, a class of compounds to which “3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one” belongs, are widely distributed in the natural world and have been found to possess various biological activities . They are important structural motifs in a number of natural products, pharmaceuticals, and agrochemicals .

Isocyanates

, another class of compounds present in “3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one”, are highly reactive molecules and are used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials. Spray-on polyurethane products containing isocyanates have been developed for a wide range of retail, commercial, and industrial uses to protect cement, wood, fiberglass, steel and aluminum, including protective coatings for truck beds, trailers, boats, foundations, and decks .

属性

IUPAC Name |

3-isocyanato-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-12-8-5-3-2-4-7(8)9(10(12)14)11-6-13/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMAMIFQOVMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)

![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)

![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)

![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)